N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-fluorobenzamide
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Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-fluorobenzamide, also known as CTB-011, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the sigma-2 receptor, which is a protein that is involved in various physiological processes, including cell proliferation, apoptosis, and neuroprotection.
Scientific Research Applications
Metabolite Identification and Transporter-Mediated Excretion Studies :
- (Umehara et al., 2009) researched a novel inhibitor of the "funny" If current channel, which is significant in heart function, and its metabolites. This study contributes to understanding the renal and hepatic excretion of drug metabolites, particularly focusing on the role of transporters.
Impurity Analysis in Pharmaceutical Compounds :
- (Kancherla et al., 2018) identified and isolated impurities in the anti-diabetic drug Repaglinide, showcasing the importance of monitoring and characterizing impurities in pharmaceuticals.
Antipsychotic Drug Development :
- (Raviña et al., 2000) synthesized and evaluated novel butyrophenones as potential antipsychotic agents. This study highlights the role of structural variations in influencing drug efficacy and receptor affinity.
Anticancer and Anti-SARS-CoV-2 Properties :
- (Youssef et al., 2022) investigated piperidone-piperazine conjugates as potential anticancer and anti-SARS-CoV-2 agents, demonstrating the versatility of these compounds in addressing various health concerns.
Corrosion Inhibition Studies :
- (Kaya et al., 2016) conducted quantum chemical and molecular dynamic simulation studies on piperidine derivatives for their potential as corrosion inhibitors, indicating their application in materials science.
Positive Inotropic Activity :
- (Liu et al., 2009) synthesized piperidine-carboxamides and evaluated them for positive inotropic activity, which is relevant in cardiac therapeutics.
Pharmacokinetics of Novel Inhibitors :
- (Teffera et al., 2013) studied the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, providing insights into the drug metabolism and elimination processes.
Anti-Alzheimer's Agents :
- (Gupta et al., 2020) synthesized N-benzylated derivatives and evaluated them for anti-Alzheimer's activity, demonstrating the potential of these compounds in neurodegenerative disease treatment.
TNF-α Production Inhibition :
- (Collin et al., 1999) synthesized N-pyridinyl(methyl)fluorobenzamides as inhibitors of TNF-α production, contributing to the field of anti-inflammatory drug research.
Crystal Structure Analysis :
- (Ribet et al., 2005) conducted conformational analysis and crystal structure studies of a piperidin-4yl compound, highlighting the importance of structural analysis in drug development.
properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-15-4-2-1-3-14(15)18(25)23-12-13-5-9-24(10-6-13)17-16(11-20)21-7-8-22-17/h1-4,7-8,13H,5-6,9-10,12H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBJYAWPNNZMKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2F)C3=NC=CN=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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